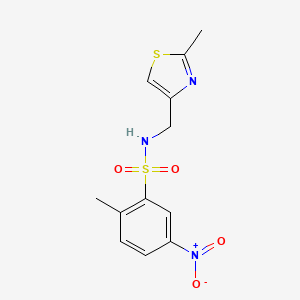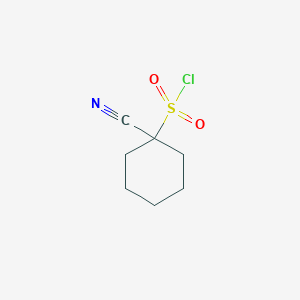
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide
Vue d'ensemble
Description
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide, also known as MTS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MTS is a sulfonamide derivative that has been shown to possess antitumor, antibacterial, and antifungal properties.
Applications De Recherche Scientifique
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been extensively studied for its antitumor properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is not fully understood. However, it has been proposed that 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide induces apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. In addition, 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide has been shown to possess antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide in lab experiments is that it has been extensively studied for its antitumor properties. This means that there is a large body of literature available on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide, which can be used to guide further research. Another advantage of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is that it possesses antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
One of the limitations of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that target specific pathways. Another limitation of using 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide is that it can be toxic to healthy cells at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide. One direction is to further explore its antitumor properties and investigate its potential as a cancer therapy. Another direction is to investigate its antibacterial and antifungal properties and develop new antibiotics based on 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide and to identify potential targets for drug development.
Méthodes De Synthèse
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide can be synthesized by reacting 2-methyl-4-nitrobenzenesulfonyl chloride with 2-methyl-4-thiazolylmethanamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide by the addition of a reducing agent such as sodium dithionite.
Propriétés
IUPAC Name |
2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-8-3-4-11(15(16)17)5-12(8)21(18,19)13-6-10-7-20-9(2)14-10/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSQZAKBNSQBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323000 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methyl-N-((2-methylthiazol-4-yl)methyl)-5-nitrobenzenesulfonamide | |
CAS RN |
863510-90-1 | |
| Record name | 2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)
![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2946789.png)


![(Z)-7-methyl-3-oxo-N,5-diphenyl-2-(4-(trifluoromethyl)benzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2946795.png)


![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)



![N-(3,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2946807.png)